molecular formula C63H87N13O19S2 B1205498 Pentetreotide

Pentetreotide

Cat. No.: B1205498
M. Wt: 1394.6 g/mol
InChI Key: CNLWNYCFDMAZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentetreotide is a synthetic somatostatin analog used primarily in nuclear medicine. It is a radiolabeled compound that binds to somatostatin receptors, which are often overexpressed in certain types of neuroendocrine tumors. This compound is commonly used in conjunction with Indium-111 for diagnostic imaging to visualize somatostatin receptor-positive tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentetreotide is synthesized by conjugating octreotide, a somatostatin analog, with a chelating agent such as diethylenetriaminepentaacetic acid (DTPA). The conjugation involves the formation of a peptide bond between the amino group of octreotide and the carboxyl group of DTPA. The reaction is typically carried out in an aqueous solution under mild conditions to preserve the integrity of the peptide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) where the peptide chain is assembled step-by-step on a solid resin support. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and then conjugated with DTPA .

Chemical Reactions Analysis

Types of Reactions: Pentetreotide primarily undergoes complexation reactions with metal ions, such as Indium-111, to form radiolabeled compounds. These reactions are crucial for its application in diagnostic imaging .

Common Reagents and Conditions:

    Chelating Agents: Diethylenetriaminepentaacetic acid (DTPA)

    Metal Ions: Indium-111

    Reaction Conditions: Aqueous solution, neutral pH, room temperature

Major Products: The major product of these reactions is Indium-111-labeled this compound, which is used for imaging somatostatin receptor-positive tumors .

Scientific Research Applications

Pentetreotide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Pentetreotide exerts its effects by binding to somatostatin receptors, particularly subtypes 2 and 5, which are overexpressed in neuroendocrine tumors. Upon binding, it inhibits the release of various hormones and growth factors, thereby reducing tumor growth and proliferation. The radiolabeled compound emits gamma rays, which are detected by a gamma camera, allowing for the visualization of tumors .

Comparison with Similar Compounds

Pentetreotide is unique due to its high affinity for somatostatin receptors and its ability to be radiolabeled with Indium-111. Similar compounds include:

This compound stands out due to its specific application in imaging and its established use in clinical practice .

Properties

IUPAC Name

2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLWNYCFDMAZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H87N13O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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